Pti-1

Description

Structure

3D Structure

Properties

IUPAC Name |

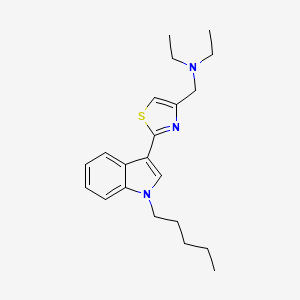

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLLVFKBKMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032545 | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-46-2 | |

| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PTI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of Prostate Tumor-Inducing Gene 1 (Pti-1): A Technical Guide for Researchers

The full name of the Pti-1 gene is prostate tumor-inducing gene 1. Initially identified through differential RNA display, this compound has garnered significant interest within the oncology research community due to its specific expression in prostate carcinoma and its potential role as a driver of tumorigenesis. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the this compound gene, its function, associated signaling pathways, and relevant experimental methodologies.

Gene and Protein Characteristics

This compound is a unique gene that does not have its own distinct locus in the human genome but is rather a truncated and reportedly mutated form of the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1).[1] The this compound transcript is characterized by a 5' untranslated region (UTR) that shares significant homology with the 23S rRNA of Mycoplasma hyopneumoniae, fused to a coding sequence derived from eEF1A1.[1][2] This chimeric structure has led to hypotheses about the potential involvement of mycoplasma infection in the genesis or expression of this compound in prostate cancer cells. The resulting protein is a truncated version of eEF1A1, with a predicted molecular weight of approximately 46 kDa.

Expression Profile in Cancer

Quantitative analysis has demonstrated a differential expression pattern of this compound, with its transcripts being detected in various human carcinoma cell lines, including those from the prostate, breast, and colon.[3][4] Notably, this compound expression is found in prostate carcinoma tissues but is absent in normal prostate tissue and benign prostatic hyperplasia (BPH).[2][5] This cancer-specific expression profile makes this compound a potential biomarker for prostate cancer detection and progression.

Quantitative Expression Data

| Tissue/Cell Type | Expression Status | Method of Detection | Reference |

| Prostate Carcinoma | Expressed | RT-PCR, In situ PCR | [3][6] |

| Prostatic Intraepithelial Neoplasia (PIN) | Expressed (41%) | In situ PCR | [6] |

| Benign Prostatic Hyperplasia (BPH) | Not Detected / Low (10%) | RT-PCR, In situ PCR | [2][6] |

| Normal Prostate Tissue | Not Detected | RT-PCR | [2][5] |

| Prostate Cancer Cell Lines (e.g., LNCaP, DU-145) | Expressed | RT-PCR | [2][3] |

| Breast Carcinoma Cell Lines | Expressed | RT-PCR | [3] |

| Colon Carcinoma Cell Lines | Expressed | RT-PCR | [3] |

| Prostate Cancer Stage | This compound Expression Frequency | Reference |

| Stage II | 43.8% (7/16) | [6] |

| Stage III | 50.0% (5/10) | [6] |

| Stage IV | 66.7% (4/6) | [6] |

Oncogenic Mechanisms and Signaling Pathways

The precise oncogenic mechanisms of this compound are still under investigation, but several hypotheses have been proposed. The truncated eEF1A1 protein may interfere with the normal functions of its full-length counterpart, potentially leading to translational infidelity and the synthesis of aberrant proteins. Additionally, its structural similarity to G-proteins suggests it could aberrantly modulate intracellular signaling cascades.

While a definitive, linear signaling pathway for this compound has yet to be fully elucidated, its oncogenic activity likely involves the modulation of key cancer-related pathways. Given its role in cell growth and transformation, it is plausible that this compound impinges upon fundamental signaling networks such as the PI3K/Akt and NF-κB pathways, which are commonly dysregulated in prostate cancer.

Hypothetical this compound Signaling Cascade

References

- 1. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Prostatic Carcinoma Oncogene PTI - 1 in Prostatic Carcinoma , Prostatic Intraepithelial Neoplasia and Benign Prostatic Hyperplasia Using in situ PCR [e-crt.org]

An In-depth Technical Guide to Pti-1 Gene Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure, exons, and signaling pathways associated with two distinct genes referred to as Pti-1: a serine/threonine kinase in Solanum lycopersicum (tomato) involved in plant immunity, and a human oncogene implicated in prostate cancer. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development.

Human Prostate Tumor-Inducing Gene 1 (this compound)

The human this compound gene is an oncogene that has been identified in various human carcinoma cells, most notably in prostate cancer.[1][2][3] Its structure is unique, representing a hybrid molecule with components from both prokaryotic and eukaryotic origins.[1]

Gene Structure and Exons of Human this compound

The human this compound is not a typical gene with a standard exon-intron structure. Instead, it is characterized as an aberrant transcript derived from the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) gene.[1][2][3][4] The this compound mRNA possesses a distinctive 5' untranslated region (UTR) that shows significant homology to the 23S ribosomal RNA of Mycoplasma.[1][3] The coding sequence of this compound corresponds to a truncated form of the eEF1A1 protein, lacking the initial 67 amino acids.[1][3] Some studies have also reported the presence of point mutations within the coding region, although other research suggests it may be a truncated but not mutated form of eEF1A1.[4]

The full-length this compound cDNA is approximately 2.0 kb, with the unique 5' UTR spanning about 630 bp.[3] Due to its nature as an aberrant transcript and a potential fusion product, a conventional exon-intron map for a this compound gene is not well-defined in existing literature. The oncogenic properties appear to be linked to the expression of this specific truncated and hybrid mRNA molecule.

Table 1: Structural Characteristics of Human this compound mRNA

| Feature | Description | Reference |

| Full-Length cDNA | Approximately 2.0 kb | [3] |

| 5' UTR | ~630 bp; homologous to Mycoplasma 23S rRNA | [3] |

| Coding Region | Truncated version of human eEF1A1, lacking the first 67 amino acids. Some reports indicate point mutations. | [1][3][4] |

| Oncogenic Nature | Confirmed through expression studies in nude mouse tumor formation assays. |

Signaling Pathway of Human this compound

The oncogenic activity of this compound is thought to be mediated through its interference with fundamental cellular processes, including protein translation and signal transduction.[1] While the precise signaling cascade is still under investigation, evidence suggests a potential link to the PI3K/Akt pathway. The structural similarity of the this compound protein to eEF1A1, which has roles beyond translation, including interactions with the cytoskeleton and signal transduction, suggests that the truncated this compound protein may aberrantly influence these pathways. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Caption: Putative signaling pathway involving human this compound and the PI3K/Akt cascade.

Experimental Protocols for Human this compound Identification

The identification of the this compound oncogene was primarily achieved through Differential RNA Display and Rapid Expression Cloning .

This technique allows for the identification of differentially expressed genes between different cell populations.

Methodology:

-

RNA Isolation: Total RNA is extracted from the cell populations of interest (e.g., prostate cancer cells vs. normal prostate cells).

-

Reverse Transcription: A set of anchored oligo(dT) primers is used to reverse transcribe the mRNA into cDNA.

-

PCR Amplification: The resulting cDNA is amplified by PCR using the same anchored primers in combination with a set of arbitrary short primers.

-

Gel Electrophoresis: The PCR products are separated on a denaturing polyacrylamide gel.

-

Analysis: Bands that are present in one sample but not another represent differentially expressed genes. These bands can be excised, re-amplified, and sequenced for identification.

Caption: Experimental workflow for Differential RNA Display.

Tomato Pto-Interacting Protein 1 (Pti1)

In the tomato plant (Solanum lycopersicum), the Pti1 gene encodes a serine/threonine kinase that plays a crucial role in the plant's immune response to bacterial pathogens. It was identified as a protein that physically interacts with the disease resistance protein Pto.

Gene Structure and Exons of Tomato Pti1

The tomato Pti1 gene structure has been characterized, and its sequence information is available through GenBank. The gene consists of multiple exons and introns, which are transcribed and spliced to produce the mature mRNA that is translated into the Pti1 kinase.

Based on the analysis of GenBank accession number U28007, the following table summarizes the exon-intron structure of the tomato Pti1 gene.

Table 2: Exon-Intron Structure of Tomato Pti1 Gene (GenBank: U28007)

| Feature | Start Position | End Position | Length (bp) |

| Exon 1 | 1 | 240 | 240 |

| Intron 1 | 241 | 328 | 88 |

| Exon 2 | 329 | 427 | 99 |

| Intron 2 | 428 | 512 | 85 |

| Exon 3 | 513 | 611 | 99 |

| Intron 3 | 612 | 699 | 88 |

| Exon 4 | 700 | 804 | 105 |

| Intron 4 | 805 | 888 | 84 |

| Exon 5 | 889 | 1005 | 117 |

| Intron 5 | 1006 | 1090 | 85 |

| Exon 6 | 1091 | 1294 | 204 |

| Intron 6 | 1295 | 1378 | 84 |

| Exon 7 | 1379 | 1488 | 110 |

Pto-Mediated Signaling Pathway Involving Pti1

The Pti1 kinase is a key downstream component in the Pto-mediated signaling pathway, which is a model for gene-for-gene resistance in plants. This pathway is initiated by the recognition of a pathogen-derived effector protein, AvrPto, by the host Pto kinase.

References

- 1. An eEF1A1 truncation encoded by this compound exerts its oncogenic effect inside the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. An eEF1A1 truncation encoded by this compound exerts its oncogenic effect inside the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deconstructing this compound: this compound is a truncated, but not mutated, form of translation elongatin factor 1A1, eEF1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

PTI-1 Expression in Normal Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTI-1, or prostate tumor-inducing gene-1, has been identified as a putative oncogene with expression observed in various human carcinomas. Notably, this compound is characterized as a truncated and mutated form of the human elongation factor 1 alpha (eEF1A1). Its expression appears to be highly specific to cancerous tissues, with research indicating a general absence in normal human tissues. This guide provides a comprehensive overview of the current understanding of this compound expression in normal human tissues, detailing the experimental methodologies used for its detection and exploring its proposed functional roles.

Data Presentation: this compound Expression in Normal vs. Cancerous Tissues

The existing body of research strongly indicates that this compound expression is largely restricted to cancerous tissues. Quantitative data on this compound expression across a wide panel of normal human tissues is not extensively available, primarily because its expression is consistently reported as being below the limit of detection in the normal tissues that have been studied. The following tables summarize the available qualitative data on this compound mRNA expression.

Table 1: this compound mRNA Expression in Normal Human Tissues

| Tissue | Expression Status | Method of Detection |

| Prostate | Not Detected | RT-PCR |

| Benign Prostatic Hypertrophy | Not Detected | RT-PCR |

| Cerebellum | Not Detected | Northern Blot |

| Blood (from healthy individuals) | Not Detected | RT-PCR |

Table 2: this compound mRNA Expression in Human Carcinoma Cell Lines and Tissues

| Tissue/Cell Line | Expression Status | Method of Detection |

| Prostate Carcinoma | Detected | RT-PCR, in situ PCR |

| Breast Carcinoma Cell Lines | Detected | RT-PCR |

| Colon Carcinoma Cell Lines | Detected | RT-PCR |

| Lung Carcinoma Cell Lines | Detected | Northern Blot |

Experimental Protocols

The detection of this compound has primarily been achieved through nucleic acid-based methods. The following are detailed methodologies based on the available literature.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a sensitive method used to detect the presence of specific RNA transcripts. For this compound, this technique is particularly effective due to the unique structure of the this compound transcript, which includes a 5' untranslated region (UTR) with homology to Mycoplasma 23S rRNA and a 3' region corresponding to a truncated eEF1A1.[1]

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from tissue samples or cell lines using standard methods such as TRIzol reagent or column-based kits. The quality and integrity of the RNA should be assessed by spectrophotometry and gel electrophoresis.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

PCR Amplification: The resulting cDNA is then used as a template for PCR amplification. Specific primers are designed to amplify a region spanning the unique junction between the 5' UTR and the eEF1A1 coding sequence of the this compound transcript.[1]

-

Forward Primer: Targets the 5' UTR of the this compound transcript.

-

Reverse Primer: Targets the coding region of the eEF1A1 portion of the this compound transcript.

-

-

Analysis: The PCR products are analyzed by agarose gel electrophoresis to verify the size of the amplicon. The identity of the PCR product can be further confirmed by Southern blotting with a specific internal probe or by direct sequencing.

Northern Blot Analysis

Northern blotting is used to detect and analyze the size of specific RNA molecules in a sample.

Protocol Outline:

-

RNA Extraction and Electrophoresis: Total RNA is extracted as described for RT-PCR. A specified amount of total RNA (e.g., 10-20 µg) is then separated by size using denaturing agarose gel electrophoresis.

-

Transfer: The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon or nitrocellulose).

-

Hybridization: The membrane is incubated with a labeled probe specific to the 5' region of the this compound transcript. The probe is typically a DNA fragment that has been radioactively or chemiluminescently labeled.

-

Washing and Detection: The membrane is washed to remove any unbound probe, and the signal from the hybridized probe is detected by autoradiography or imaging.

In Situ PCR

In situ PCR is a technique that allows for the detection of specific DNA or RNA sequences within the context of the tissue architecture.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The tissue is treated with proteinase K to allow for the entry of PCR reagents.

-

Reverse Transcription (for RNA detection): For the detection of this compound mRNA, a reverse transcription step is performed directly on the tissue section to synthesize cDNA.

-

In Situ PCR Amplification: The PCR reaction is carried out directly on the tissue section using primers specific for this compound. The amplified product is labeled with a detectable marker (e.g., digoxigenin).

-

Detection: The labeled PCR product is detected using an antibody-based method, resulting in a colored precipitate at the site of amplification.

Mandatory Visualizations

Experimental Workflow for this compound Detection

References

Role of Pti-1 in prostate cancer development

https_vertexaisearch_cloud_google_com/grounding_api_redirect/AUZIYQF2zVWVDPSfhwMKKQM9EqkuFfYFaYVRjFJgr2uEBCU3ctSqQzKSTFtGrsvzcME2ibxfrTjQ_9tLsm4AQcxjamPIu2mrDclEYH1PJVEO30GMvt2I2k_2SGR8UonMd5jvAhT6w_GhSVfgxZSi 1

[2] Kinase Assay Kits - Discover the Best Assay Kits for Your Research (2024-03-27) Kinase assay kits are used to measure the activity of kinases, which are enzymes that catalyze the phosphorylation of specific substrates. These kits are essential tools in drug discovery, signal transduction research, and cancer biology. They typically include a kinase, a substrate, ATP, and a detection reagent. The assay works by measuring the amount of phosphorylated substrate, which is proportional to the kinase activity. There are various types of kinase assay kits available, including radiometric, fluorescence, and luminescence-based assays. The choice of kit depends on the specific application, the sensitivity required, and the available equipment. ... (2024-03-27)

-

"What are the different types of kinase assays?"

-

What is a kinase assay used for?

-

What is the principle of kinase assay?

-

What are the components of a kinase assay?

-

What is the most common method to measure kinase activity?

-

How do you perform a kinase assay?

-

What is an example of a kinase assay?

-

"What is the difference between a kinase assay and a phosphatase assay?"

-

How do you measure kinase activity in vitro?

-

What is a coupled kinase assay?

-

What is the ADP-Glo kinase assay?

-

What is the HTRF kinase assay?

-

What is a Z-Lyte kinase assay?

-

What are the advantages of using a kinase assay kit?

-

How do you choose the right kinase assay kit for your research?

-

What are some common troubleshooting tips for kinase assays?

-

What are the latest advances in kinase assay technology?

-

What are the applications of kinase assays in drug discovery? ... (2024-03-27) The most common method to measure kinase activity is by using a kinase assay kit. These kits provide a standardized and reliable method for measuring kinase activity. They are available for a wide range of kinases and can be used for high-throughput screening of kinase inhibitors. 3 In-Depth Technical Guide on the Role of Pti-1 in Prostate Cancer Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate tumor-inducing gene 1 (this compound) has been identified as a putative oncogene with differential expression in prostate cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the development and progression of prostate cancer. It delves into the molecular characteristics of this compound, its signaling pathways, and its potential as a diagnostic and therapeutic target. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of associated signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[4] The identification of molecular drivers of prostate cancer is crucial for the development of novel diagnostic and therapeutic strategies. This compound, also known as prostate tumor-inducing gene 1, was first identified through rapid expression cloning and differential RNA display techniques.[5][6] It is differentially expressed in prostate carcinoma tissues and cell lines compared to normal prostate tissue and benign prostatic hypertrophy.[6][7] This guide explores the multifaceted role of this compound in prostate cancer, from its basic biology to its clinical implications.

Molecular Profile of this compound

The this compound gene is a unique fusion gene.[8] Its structure consists of a 5' untranslated region (UTR) that shares significant sequence homology with the 23S ribosomal RNA of Mycoplasma hyopneumoniae and a 3' sequence that encodes a truncated and mutated form of human elongation factor 1α (eEF1A1).[5][9] In vitro translation studies have shown that the this compound cDNA encodes a protein of approximately 46-kDa.[6][10]

Key Molecular Features:

-

Fusion Gene: Composed of a bacterial-like 5' UTR and a human gene fragment.[8]

-

Protein Product: A truncated and mutated version of human elongation factor 1α.[5][7]

-

Expression Pattern: Detected in prostate, breast, colon, and lung carcinoma cell lines, but not in several other cancer cell lines like melanoma and neuroblastoma.[6]

Role of this compound in Oncogenesis

Compelling evidence suggests that this compound functions as a dominant-acting oncogene.[4][9] Its expression is directly implicated in controlling cell growth and maintaining a transformed phenotype.[4]

Tumorigenic Potential

Stable expression of the this compound gene in normal rat embryo fibroblast cells has been shown to induce an aggressive tumorigenic phenotype in nude mice.[4] This demonstrates the direct oncogenic potential of this compound. Conversely, inhibiting this compound expression using antisense oligonucleotides leads to a reversal of the cancerous phenotype, characterized by a more normal cellular morphology, and suppressed anchorage-independent growth and tumorigenicity.[4]

Data on Tumorigenicity

| Cell Line | Transfection | Tumorigenicity in Nude Mice | Reference |

| CREF-Trans 6 | This compound | Aggressive tumor formation | [4] |

| CREF-Trans 6:4 NMT | Antisense this compound | Suppression of tumorigenic potential | [4] |

This compound as a Diagnostic and Prognostic Marker

The differential expression of this compound in cancerous versus normal prostate tissues makes it a promising candidate for a diagnostic and prognostic marker.[5][7]

Detection in Patient Samples

Reverse transcription-PCR (RT-PCR) has been successfully used to detect this compound transcripts in blood samples from patients with prostate carcinoma.[5][7] This suggests its potential as a non-invasive biomarker for detecting circulating prostate cancer cells.[5][7] The sensitivity of this method is remarkable, with the ability to detect one prostate carcinoma cell in 10⁸ cells that do not express this compound.[5][7][9]

This compound Signaling and Therapeutic Targeting

While the precise signaling pathways involving this compound are still under investigation, its structural similarity to elongation factor 1α suggests a potential role in protein translation, which could contribute to carcinoma development.[6] The oncogenic nature of this compound and its restricted expression in cancer cells make it an attractive target for therapeutic intervention.[4]

Antisense Therapy

Studies have demonstrated that blocking this compound expression with antisense molecules can effectively nullify cancer phenotypes, providing a strong rationale for developing this compound-targeted therapies.[4]

Potential Signaling Interactions

Further research is needed to elucidate the specific signaling cascades modulated by this compound. A hypothetical signaling pathway is presented below.

Caption: Hypothetical this compound signaling pathway leading to tumorigenesis.

Key Experimental Protocols

Reproducible and robust experimental protocols are fundamental to advancing our understanding of this compound. Below are detailed methodologies for key experiments cited in this compound research.

Reverse Transcription-PCR (RT-PCR) for this compound Detection

This protocol is designed to detect the presence of this compound mRNA in total RNA samples from cell lines or patient tissues.

Materials:

-

Total RNA extracted from samples

-

Reverse transcriptase

-

RNase inhibitor

-

dNTPs

-

This compound specific primers (5'-UTR and coding region specific)

-

Taq DNA polymerase

-

PCR buffer

-

Nuclease-free water

Procedure:

-

Reverse Transcription:

-

In a sterile, nuclease-free tube, combine 1-5 µg of total RNA, oligo(dT) or random hexamer primers, and nuclease-free water.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

-

Incubate at 42°C for 1 hour, followed by heat inactivation at 70°C for 15 minutes.

-

-

PCR Amplification:

-

In a PCR tube, combine the synthesized cDNA, this compound specific forward and reverse primers, PCR buffer, dNTPs, and Taq DNA polymerase.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (optimize for specific primers).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Analysis:

Caption: Workflow for the detection of this compound transcripts using RT-PCR.

Antisense Inhibition of this compound Expression

This protocol describes the use of antisense oligonucleotides to specifically block this compound expression in cultured cells.

Materials:

-

Prostate cancer cell line expressing this compound

-

Antisense oligonucleotide targeting this compound mRNA

-

Control (scrambled) oligonucleotide

-

Transfection reagent (e.g., lipofectamine)

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding:

-

Seed the prostate cancer cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Dilute the antisense or control oligonucleotide in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted oligonucleotide and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the medium with complete growth medium.

-

-

Analysis of this compound Inhibition:

-

After 24-72 hours, harvest the cells.

-

Assess the level of this compound mRNA by RT-qPCR or Northern blotting.

-

Evaluate the this compound protein level by Western blotting.

-

-

Functional Assays:

-

Perform cellular assays to assess the effect of this compound inhibition on cancer phenotypes, such as cell proliferation, anchorage-independent growth (soft agar assay), and tumorigenicity in animal models.[4]

-

Conclusion and Future Directions

This compound has emerged as a significant player in the molecular landscape of prostate cancer. Its oncogenic properties and specific expression in cancer cells position it as a valuable target for the development of novel diagnostic and therapeutic strategies.[4] Future research should focus on elucidating the detailed molecular mechanisms by which this compound drives tumorigenesis, including the identification of its downstream signaling partners and the full scope of its impact on cellular processes. Such investigations will be instrumental in translating the foundational knowledge of this compound into clinical applications that can improve outcomes for patients with prostate cancer.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human prostatic carcinoma oncogene this compound is expressed in human tumor cell lines and prostate carcinoma patient blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Antisense inhibition of the this compound oncogene reverses cancer phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pti-1 (eEF1A2) Expression in Breast Cancer Subtypes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the expression, prognostic significance, and signaling pathways of the Prostate Tumor-Inducing Gene 1 (Pti-1), also known as eukaryotic elongation factor 1 alpha 2 (eEF1A2), across various subtypes of breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and breast cancer research.

Introduction to this compound/eEF1A2

Initially identified as a putative oncogene in prostate cancer, this compound is a protein that has garnered significant attention in the field of oncology. It is encoded by the EEF1A2 gene and represents a truncated and mutated form of the human elongation factor 1 alpha.[1] While its canonical function is in protein synthesis, emerging evidence points to its critical non-canonical roles in tumorigenesis. Expression of this compound has been observed in various malignancies, including breast, colon, and lung cancers.[1] In the context of breast cancer, this compound/eEF1A2 is considered a novel oncogene, with studies indicating its increased expression in a significant portion of human breast tumors.[2]

This compound/eEF1A2 Expression Across Breast Cancer Subtypes

The expression of this compound/eEF1A2 in breast cancer is heterogeneous and appears to be subtype-specific, which has significant implications for its role as a biomarker and therapeutic target. While this compound/eEF1A2 is hardly detectable in normal breast tissue, it is upregulated in a majority of breast tumors.[1][3] High levels of the eEF1A2 protein have been detected in approximately 60% of primary breast tumors.[1][4]

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential mRNA expression of EEF1A2 across breast cancer subtypes. Notably, EEF1A2 transcript levels are significantly overexpressed in breast cancer tissues compared to normal tissues.[5] One study highlighted a significant association between high EEF1A2 expression and estrogen receptor (ER)-positive tumors.[2]

| Breast Cancer Subtype | This compound/eEF1A2 mRNA Expression Level (TCGA Data) | This compound/eEF1A2 Protein Expression (IHC) | Prognostic Significance |

| Luminal A | Elevated in ER-positive tumors | Moderate to Strong in a subset of tumors | Worse Distant Metastasis-Free Survival with high expression[5] |

| Luminal B | Elevated in ER-positive tumors | Moderate to Strong in a subset of tumors | Data not specifically available; generally associated with ER+ status |

| HER2-Positive | Variable | Independent of HER2 status[4] | Favorable Post-Progression Survival with high expression[5] |

| Triple-Negative (TNBC) | Elevated | Elevated levels observed | Poor prognosis associated with high expression |

This table summarizes findings from multiple sources and TCGA database analysis; direct comparative studies with standardized scoring across all subtypes are limited.

Prognostic Significance of this compound/eEF1A2 in Breast Cancer

The prognostic value of this compound/eEF1A2 expression in breast cancer appears to be complex and context-dependent, varying significantly among the different molecular subtypes.

A comprehensive study analyzing 438 primary breast tumors revealed that high eEF1A2 protein expression was a significant predictor of a favorable outcome, with an increased probability of 20-year survival.[4] This association was particularly notable in patients with HER2-negative tumors or those with lymph node involvement.[4]

Conversely, in the aggressive Triple-Negative Breast Cancer (TNBC) subtype, elevated levels of eEF1A2 protein are associated with a poor prognosis. This finding underscores the subtype-specific role of eEF1A2 in breast cancer progression and highlights its potential as a prognostic biomarker in TNBC.

This compound/eEF1A2 Signaling Pathway in Breast Cancer

Recent research has begun to elucidate the molecular mechanisms through which this compound/eEF1A2 exerts its oncogenic functions in breast cancer. A key pathway involves the regulation of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Under normoxic (normal oxygen) conditions, eEF1A2 can trigger the expression of Hypoxia-Inducible Factor 1-alpha (HIF1A) through the activation of the ERK-Myc and mTOR signaling pathways.[6] HIF1A is a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. The activation of these pathways by eEF1A2 leads to increased production of vascular endothelial growth factor (VEGF), a potent angiogenic factor. This, in turn, promotes the growth, movement, and tube formation of endothelial cells, the building blocks of blood vessels.[6]

Furthermore, under hypoxic (low oxygen) conditions, a positive feedback loop is established where hypoxia induces the expression of eEF1A2, which in turn further stimulates HIF1A activity.[6] This reciprocal regulation amplifies the angiogenic signaling, contributing to tumor progression. The binding of HIF1A to the EEF1A2 promoter has been confirmed, indicating a direct transcriptional regulation.[6] This signaling cascade suggests that eEF1A2 plays a dual role in promoting both epithelial-mesenchymal transition (EMT) and angiogenesis, making it a compelling target for therapeutic intervention.[6]

Experimental Protocols for this compound/eEF1A2 Detection

Accurate and reproducible measurement of this compound/eEF1A2 expression is critical for both research and potential clinical applications. The following sections provide detailed methodologies for the detection of this compound/eEF1A2 at the protein and mRNA levels.

Immunohistochemistry (IHC) for this compound/eEF1A2 Protein Expression in FFPE Tissues

This protocol is designed for the detection of this compound/eEF1A2 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

1. Deparaffinization and Rehydration:

-

Place slides in a xylene bath twice for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

-

Allow slides to cool to room temperature for 20 minutes.

-

Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Blocking and Antibody Incubation:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBST.

-

Block non-specific binding with a protein block solution for 20 minutes.

-

Incubate with a primary antibody specific for eEF1A2 (dilution to be optimized, typically 1:100 to 1:500) overnight at 4°C in a humidified chamber.

4. Detection:

-

Rinse slides with TBST three times for 5 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with TBST three times for 5 minutes each.

-

Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and monitor for color development (typically 1-10 minutes).

-

Stop the reaction by immersing the slides in distilled water.

5. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Differentiate with acid alcohol and blue in running tap water.

-

Dehydrate slides through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

Semi-quantitative Scoring (H-Score): The expression of eEF1A2 can be semi-quantitatively assessed using an H-score, which considers both the intensity and the percentage of stained tumor cells. The H-score is calculated as follows: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The final score ranges from 0 to 300.

Western Blotting for this compound/eEF1A2 Protein in Breast Cancer Cell Lines

This protocol is suitable for detecting this compound/eEF1A2 protein in lysates from breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative).

1. Cell Lysis:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for eEF1A2 (dilution to be optimized) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Normalize the signal to a loading control such as β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR) for this compound/eEF1A2 mRNA

This protocol outlines the steps for quantifying this compound/eEF1A2 mRNA levels in breast cancer cells or tissues.

1. RNA Extraction:

-

Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

Follow the manufacturer's protocol for the reverse transcriptase enzyme.

3. qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for EEF1A2, and a SYBR Green or TaqMan-based master mix.

-

Primer Sequences for Human EEF1A2:

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Generate a melt curve to verify the specificity of the amplification products for SYBR Green-based assays.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for EEF1A2 and the housekeeping gene.

-

Calculate the relative expression of EEF1A2 using the ΔΔCt method.

References

- 1. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expression of protein elongation factor eEF1A2 predicts favorable outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The expression profile and prognostic significance of eukaryotic translation elongation factors in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EEF1A2 promotes HIF1A mediated breast cancer angiogenesis in normoxia and participates in a positive feedback loop with HIF1A in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

Pti-1 and its Link to Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostate tumor-inducing gene 1 (Pti-1), a putative oncogene, has garnered significant interest in cancer research due to its differential expression in various malignancies, including prostate, breast, and colon carcinomas, while being absent in normal tissues and benign prostatic hyperplasia[1][2]. Structurally, this compound is a unique chimeric molecule, comprising a 5' untranslated region (UTR) with significant homology to the 23S rRNA of Mycoplasma hyopneumoniae and a 3' sequence encoding a truncated and mutated version of the human elongation factor 1-alpha (eEF1A1)[1][2][3]. Its oncogenic potential is underscored by evidence suggesting its role in neoplastic transformation and the reversal of cancerous phenotypes upon the inhibition of its expression[4]. This guide provides a comprehensive technical overview of this compound, its established and putative links to cell proliferation signaling pathways, and detailed experimental methodologies for its study.

This compound and Cell Proliferation: Mechanistic Insights

The oncogenic nature of this compound inherently suggests its involvement in promoting cell proliferation. While the precise mechanisms are still under investigation, several lines of evidence point towards its role in modulating key signaling pathways that govern cell cycle progression and apoptosis.

Putative Signaling Pathways

Relaxin-Dependent Signaling and PI3K/Akt Pathway Activation:

Bioinformatic analyses suggest a fascinating hypothesis for this compound's oncogenic activity. It is proposed that an alternative upstream start codon within the this compound mRNA may initiate the synthesis of a peptide with homology to relaxin, a hormone known to promote prostate cancer progression[1]. This "uthis compound" peptide could potentially interact with relaxin receptors, such as RXFP1, thereby activating downstream signaling cascades implicated in cell proliferation[1].

The relaxin/RXFP1 signaling axis has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and proliferation[5]. Activation of this pathway is a frequent event in many cancers, leading to reduced apoptosis and increased cell division[6]. Suppression of relaxin/RXFP1 signaling in prostate cancer cells has been demonstrated to decrease cell growth[5]. Given the potential of this compound to produce a relaxin-like peptide, it is plausible that this compound contributes to cell proliferation through the activation of the PI3K/Akt pathway.

Caption: Putative this compound-mediated activation of the PI3K/Akt pathway via a relaxin-like peptide.

G1 Phase Cell Cycle Arrest upon this compound Silencing:

Direct evidence linking this compound to cell cycle control comes from studies involving its silencing. Transient reduction of this compound expression in human prostate cancer cell lines has been shown to inhibit cellular growth and induce a block in the G1 phase of the cell cycle[2]. This suggests that this compound plays a crucial role in the G1 to S phase transition, a critical checkpoint for cell proliferation. The G1 phase is regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with D-type cyclins. The activity of these complexes is, in turn, controlled by CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1. The G1 arrest observed upon this compound knockdown implies that this compound may directly or indirectly regulate the expression or activity of these key cell cycle components.

Caption: Proposed role of this compound in regulating the G1-S phase transition.

Quantitative Data on this compound and Cell Proliferation

While direct quantitative data on this compound's effect on cell proliferation is limited in the available literature, studies on the related relaxin signaling pathway provide valuable insights.

| Condition | Effect on Cell Growth | Cell Lines | Reference |

| Suppression of relaxin/RXFP1 expression via short interfering RNAs | 10-25% decrease | LNCaP, PC3 | [5] |

| Stimulation with relaxin | Increased proliferation | LNCaP, PC3 | [5] |

| Silencing of this compound | Inhibition of cellular growth, G1 phase block | DU145 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound. Note that specific primer and probe sequences for this compound are often not explicitly stated in the main body of publications and may require access to supplementary materials or direct contact with the authors.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for this compound Detection

This protocol is a standard method for detecting the presence of this compound mRNA in cell lines and patient samples.

1. RNA Extraction:

-

Materials: Trizol reagent, chloroform, isopropanol, 75% ethanol (in RNase-free water), RNase-free water or 0.5% SDS solution.

-

Procedure:

-

Lyse cultured cells with Trizol reagent (1 ml per well of a 6-well plate).

-

Homogenize the lysate by pipetting and incubate for 5 minutes at room temperature.

-

Add 0.2 ml of chloroform per 1 ml of Trizol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

-

Centrifuge at ≤12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 ml of isopropanol, incubate for 10 minutes at room temperature, and centrifuge at ≤12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 ml of 75% ethanol and centrifuge at ≤7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet for 5-10 minutes (do not over-dry).

-

Dissolve the RNA in RNase-free water.

-

2. Reverse Transcription (cDNA Synthesis):

-

Materials: Reverse transcriptase (e.g., SuperScript II), 10x PCR buffer, dNTPs, MgCl₂, random primers or oligo(dT) primers.

-

Procedure:

-

Heat 5 µg of total RNA in a 10 µl volume at 65°C for 5-10 minutes, then quench on ice.

-

Prepare a master mix containing 10x PCR buffer, dNTPs, MgCl₂, and primers.

-

Add the master mix to the denatured RNA.

-

Add reverse transcriptase.

-

Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

-

3. PCR Amplification:

-

Materials: Taq polymerase, 10x PCR buffer, forward and reverse primers specific for this compound, nuclease-free water.

-

Procedure:

-

Prepare a PCR master mix containing 10x PCR buffer, Taq polymerase, this compound specific primers, and water.

-

Add cDNA template to the master mix.

-

Perform PCR with cycling conditions such as:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 45 seconds (annealing temperature should be optimized for the specific primers).

-

Extension: 72°C for 60 seconds.

-

-

Final extension: 72°C for 10 minutes.

-

-

4. Analysis:

-

Analyze PCR products by agarose gel electrophoresis.

Caption: Workflow for the detection of this compound mRNA using RT-PCR.

Antisense Inhibition of this compound Expression

This technique is used to specifically block the translation of this compound mRNA to study the functional consequences of its downregulation.

1. Antisense Oligonucleotide Design:

-

Design short, single-stranded DNA molecules (oligonucleotides) that are complementary to a specific region of the this compound mRNA. The sequence should be chosen to be unique to this compound to avoid off-target effects.

2. Cell Culture and Transfection:

-

Materials: Prostate cancer cell line (e.g., DU145), appropriate cell culture medium, transfection reagent (e.g., Lipofectamine), antisense oligonucleotides, and a control (scrambled) oligonucleotide.

-

Procedure:

-

Plate cells to be 70-90% confluent at the time of transfection.

-

Dilute the antisense or control oligonucleotide in a serum-free medium.

-

Dilute the transfection reagent in a separate tube of serum-free medium.

-

Combine the diluted oligonucleotide and transfection reagent and incubate to allow complex formation.

-

Add the complexes to the cells and incubate for the desired time (e.g., 24-72 hours).

-

3. Analysis of this compound Knockdown and Phenotypic Effects:

-

This compound Expression: Confirm the reduction of this compound mRNA and/or protein levels using RT-qPCR or Western blotting.

-

Cell Proliferation Assays:

-

Cell Counting: Directly count the number of viable cells at different time points after transfection.

-

MTT/XTT Assays: Measure the metabolic activity of the cells as an indicator of cell viability and proliferation.

-

-

Cell Cycle Analysis:

-

Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after staining with a DNA-binding dye (e.g., propidium iodide).

-

Caption: Experimental workflow for antisense-mediated knockdown of this compound.

In Situ PCR for this compound Detection in Tissues

In situ PCR allows for the detection of this compound expression within the morphological context of a tissue section.

1. Tissue Preparation:

-

Materials: Paraffin-embedded tissue sections, xylene, ethanol series, proteinase K.

-

Procedure:

-

Deparaffinize tissue sections by washing with xylene.

-

Rehydrate the sections through a graded ethanol series.

-

Perform antigen retrieval if necessary.

-

Digest with proteinase K to permeabilize the cells. The concentration and duration of this step need to be optimized for the specific tissue type.

-

2. In Situ PCR/RT-PCR:

-

Materials: In situ PCR machine or thermal cycler with slide adapter, PCR mix (Taq polymerase, dNTPs, this compound specific primers), and for RNA detection, reverse transcriptase.

-

Procedure:

-

For RNA detection, perform an in situ reverse transcription step on the slide.

-

Apply the PCR mix to the tissue section.

-

Cover with a coverslip and seal to prevent evaporation.

-

Perform PCR amplification in a thermal cycler adapted for slides.

-

3. Detection of Amplified Product:

-

Materials: Labeled probe specific for the this compound amplicon (e.g., biotin or digoxigenin-labeled), detection system (e.g., streptavidin-HRP and a chromogenic substrate, or a fluorescently labeled antibody).

-

Procedure:

-

Perform in situ hybridization with the labeled probe.

-

Wash to remove the unbound probe.

-

Apply the detection reagents.

-

Visualize the signal under a microscope.

-

Conclusion

This compound stands as a promising biomarker and a potential therapeutic target in several cancers, particularly prostate cancer. Its unique structure and its putative role in activating key cell proliferation pathways, such as the PI3K/Akt pathway, possibly through a relaxin-dependent mechanism, highlight its importance in oncogenesis. The demonstrated G1 phase cell cycle arrest upon this compound silencing further solidifies its connection to the core machinery of cell division. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound in cell proliferation and to explore its potential as a target for novel anti-cancer therapies. Future research should focus on elucidating the direct downstream effectors of this compound and on obtaining more extensive quantitative data to fully understand its impact on cancer cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. sdbonline.org [sdbonline.org]

The PTI-1 Oncogene: A Comprehensive Technical Guide to its Signaling in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostate Tumor-Inducing Gene 1 (PTI-1) has been identified as a putative oncogene with differential expression in a variety of human cancers, including prostate, breast, colon, and lung carcinomas, while being absent in corresponding normal tissues.[1][2] Its unique chimeric structure, comprising a 5' untranslated region (UTR) with homology to prokaryotic ribosomal RNA and a coding sequence for a truncated and mutated eukaryotic elongation factor 1α (eEF1A1), positions it as a novel player in oncogenesis.[2][3] While a definitive linear signaling cascade for this compound remains to be fully elucidated, compelling evidence points towards three primary mechanisms of action: the potential activation of the relaxin signaling pathway, the induction of protein translational infidelity, and the alteration of the actin cytoskeleton. This technical guide provides an in-depth exploration of the current understanding of this compound signaling in cancer cells, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Core Concepts of this compound Signaling

The oncogenic potential of this compound is not attributed to a single, well-defined signaling pathway but rather to a combination of proposed molecular mechanisms that collectively contribute to the cancer phenotype.

Proposed Mechanism 1: Activation of the Relaxin Signaling Pathway

A compelling hypothesis suggests that an alternative open reading frame within the this compound mRNA can be translated into a peptide, termed uthis compound, which shares homology with the hormone relaxin. This peptide is proposed to activate the relaxin receptor, RXFP1, a G-protein coupled receptor (GPCR), thereby hijacking its downstream signaling cascades.[4] Activation of RXFP1 by relaxin (and putatively by uthis compound) is known to trigger multiple signaling pathways with pro-survival and pro-angiogenic effects.[4][5]

These pathways include:

-

The cAMP/PKA Pathway: Activation of Gs proteins leads to adenylyl cyclase (AC) activation, increased cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[5][6]

-

The PI3K/Akt Pathway: G protein beta-gamma subunits can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.[5][7]

-

The MAPK/ERK Pathway: Relaxin signaling has been shown to activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell growth and differentiation.[5][8]

References

- 1. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the human prostatic carcinoma oncogene this compound by rapid expression cloning and differential RNA display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. Understanding relaxin signalling at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 8. Relaxin activates the MAP kinase pathway in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Pti1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pto-interacting protein 1 (Pti1), a serine/threonine kinase, plays a pivotal role in plant defense signaling. Initially identified through its interaction with the tomato resistance protein Pto, Pti1 is a key component in the signaling cascade that leads to disease resistance.[1] This technical guide provides an in-depth exploration of the downstream targets of Pti1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. Understanding the molecular mechanisms downstream of Pti1 is crucial for the development of novel strategies to enhance plant immunity and for the identification of potential targets for disease control.

Pti1 Signaling Pathways

Pti1 is a central node in the plant immune response, integrating signals from upstream receptors and propagating them to downstream effectors. The primary upstream activator of Pti1 is the Pto kinase, which phosphorylates Pti1, initiating a signaling cascade.[2] This activation leads to a variety of downstream responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming of defense-related genes.

Pti1-Mediated Signaling Cascade

The activation of Pti1 by Pto triggers a phosphorylation cascade that ultimately leads to the activation of downstream defense responses. This pathway is a critical component of both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).

Quantitative Analysis of Downstream Targets

The activation of Pti1 leads to quantifiable changes in downstream cellular processes. These include alterations in gene expression and the production of signaling molecules.

Gene Expression Changes

The transcription factors Pti4, Pti5, and Pti6 are key downstream effectors of Pti1 signaling.[3] These Ethylene Response Factors (ERFs) bind to the GCC box cis-element in the promoters of various pathogenesis-related (PR) genes, activating their transcription.[4]

| Target Gene/Element | Effector Protein | Fold Change in Expression/Activity | Experimental System | Reference |

| GCC box-luciferase | Pti5 | 3-fold increase | Arabidopsis protoplasts | [4] |

| GCC box-luciferase | Pti6 | 4-fold increase | Arabidopsis protoplasts | [4] |

| GAL4-UAS-GUS | GAL4DB-Pti4 | 3.4-fold increase | Arabidopsis protoplasts | [4] |

| GAL4-UAS-GUS | GAL4DB-Pti5 | 1.7-fold increase | Arabidopsis protoplasts | [4] |

| GAL4-UAS-GUS | GAL4DB-Pti6 | 1.8-fold increase | Arabidopsis protoplasts | [4] |

| PR1 | Pti4/5/6 | Upregulated | Transgenic Arabidopsis | [4] |

| PR2 | Pti4/5/6 | Upregulated | Transgenic Arabidopsis | [4] |

| PR3 | Pti4 | Upregulated | Transgenic Arabidopsis | [4] |

| PR4 | Pti4 | Upregulated | Transgenic Arabidopsis | [4] |

| PDF1.2 | Pti4 | Highly Upregulated | Transgenic Arabidopsis | [4] |

Production of Reactive Oxygen Species (ROS)

Pti1 is a positive regulator of the oxidative burst, a rapid production of ROS that is a hallmark of the plant immune response. Silencing of Pti1 in tomato has been shown to significantly reduce ROS production.

| Condition | Effect on ROS Production | Experimental System | Reference |

| hpPti1 (hairpin-Pti1) plants | ~50% reduction | Tomato leaf discs |

Key Experimental Protocols

The investigation of Pti1 and its downstream targets relies on a variety of molecular and biochemical techniques. Detailed protocols for some of the most critical experiments are provided below.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful technique for identifying protein-protein interactions. It was instrumental in the initial discovery of Pti1 as a Pto-interacting protein.

Principle: The transcription of a reporter gene is activated only when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact, bringing the two domains into proximity.

Protocol:

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., Pto) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (DBD).

-

Clone a cDNA library or a specific "prey" protein (e.g., Pti1) into a Y2H prey vector (e.g., pGADT7), creating fusions with a transcriptional activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

-

-

Selection and Screening:

-

Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where the reporter gene is activated due to protein interaction.

-

Further confirm positive interactions using a more stringent reporter, such as β-galactosidase activity (blue/white screening).

-

-

Identification of Interactors:

-

Isolate the prey plasmid from positive yeast colonies and sequence the insert to identify the interacting protein.

-

In Vitro Kinase Assay

This assay is used to determine if a kinase can directly phosphorylate a substrate protein.

Principle: A purified kinase is incubated with a substrate protein in the presence of radiolabeled ATP (usually [γ-³²P]ATP). If the kinase phosphorylates the substrate, the radiolabel is transferred to the substrate, which can then be detected by autoradiography.

Protocol:

-

Protein Purification:

-

Express and purify the kinase (e.g., Pti1) and the putative substrate as recombinant proteins (e.g., from E. coli).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the purified kinase, substrate, kinase reaction buffer (typically containing MgCl₂, MnCl₂, and ATP), and [γ-³²P]ATP.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

-

Stopping the Reaction:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Reactive Oxygen Species (ROS) Burst Measurement

This assay quantifies the production of ROS in plant tissues in response to elicitors.

Principle: A luminol-based chemiluminescence assay is commonly used. In the presence of horseradish peroxidase (HRP), luminol is oxidized by H₂O₂, producing light that can be measured with a luminometer.

Protocol:

-

Plant Material Preparation:

-

Excise leaf discs from healthy plants and float them in water overnight to reduce wounding-induced ROS.

-

-

Elicitor Treatment:

-

Replace the water with a solution containing luminol, HRP, and the elicitor (e.g., flg22).

-

-

Luminescence Measurement:

-

Immediately place the plate in a luminometer and measure the light emission over time. The resulting data provides a kinetic profile of ROS production.

-

MAPK Phosphorylation Assay (Western Blot)

This method detects the activation of MAPKs by identifying their phosphorylation status.

Principle: Activated MAPKs are dually phosphorylated on threonine and tyrosine residues. A phospho-specific antibody that recognizes this dual phosphorylation is used in a western blot to detect the activated kinases.

Protocol:

-

Protein Extraction:

-

Treat plant tissue with an elicitor for various time points, then immediately freeze in liquid nitrogen to stop cellular processes.

-

Extract total proteins from the tissue using a suitable extraction buffer containing phosphatase inhibitors.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the MAPK of interest (e.g., anti-p44/42 MAPK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of activated MAPK.

-

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activation of a promoter by a transcription factor.

Principle: The promoter of a target gene is fused to a luciferase reporter gene. When a transcription factor binds to the promoter and activates transcription, luciferase is produced. The addition of its substrate, luciferin, results in light emission that is proportional to the level of transcription.

Protocol:

-

Construct Preparation:

-

Create a reporter construct by cloning the promoter of interest (e.g., a promoter containing a GCC box) upstream of the luciferase gene.

-

Create an effector construct that expresses the transcription factor of interest (e.g., Pti4, Pti5, or Pti6) under a constitutive promoter.

-

-

Protoplast Transfection or Plant Transformation:

-

Co-transfect plant protoplasts with the reporter and effector constructs. Alternatively, create stable transgenic plants containing both constructs.

-

-

Luciferase Assay:

-

Prepare cell lysates from the transfected protoplasts or transgenic plants.

-

Add a luciferase assay reagent containing luciferin to the lysate.

-

Measure the luminescence using a luminometer. The light output is a measure of the promoter's activity.

-

Conclusion

The investigation of Pti1's downstream targets has revealed a complex and interconnected signaling network that is crucial for plant immunity. Pti1 acts as a key transducer of defense signals, leading to the activation of ROS production, MAPK cascades, and the transcriptional reprogramming of a suite of defense-related genes through the action of ERF transcription factors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the intricacies of Pti1-mediated signaling and to leverage this knowledge for the development of innovative strategies to enhance crop resilience. Further research, particularly in the area of quantitative phosphoproteomics, will undoubtedly uncover additional downstream substrates and provide a more complete picture of the Pti1 signaling network.

References

- 1. The Tomato Gene Pti1 Encodes a Serine/Threonine Kinase That Is Phosphorylated by Pto and Is Involved in the Hypersensitive Response. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Tomato Transcription Factors Pti4, Pti5, and Pti6 Activate Defense Responses When Expressed in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2) in Lung Carcinoma: A Technical Whitepaper

A Note on Terminology: Initial searches for "PTI-1" (Prostate Tumor Inducing Gene-1) in the context of lung carcinoma yielded limited specific data. Scientific literature indicates that this compound is a truncated and mutated form of a human elongation factor 1 alpha. A closely related and extensively studied isoform, Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2), has been identified as a significant oncogene in various cancers, including lung carcinoma. This technical guide will, therefore, focus on the established role of eEF1A2 in lung carcinoma, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Eukaryotic Elongation Factor 1-Alpha-2 (eEF1A2) is an isoform of the alpha subunit of the elongation factor-1 complex, primarily involved in the enzymatic delivery of aminoacyl-tRNAs to the ribosome during protein synthesis. Beyond this canonical function, eEF1A2 has emerged as a potent oncogene in several malignancies, including lung adenocarcinoma. Elevated expression of eEF1A2 is correlated with tumor progression, metastasis, and poor prognosis in lung cancer patients. Its oncogenic activities are mediated through the modulation of key signaling pathways, including the TGF-beta/SMAD and BCL10/NFκB pathways. This whitepaper provides a detailed examination of the involvement of eEF1A2 in lung carcinoma, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.

Quantitative Data on eEF1A2 Expression in Lung Adenocarcinoma

The following tables summarize quantitative data on eEF1A2 expression from studies on lung adenocarcinoma, highlighting its differential expression in various stages and its prognostic significance.

| Histological Subtype | Number of Cases | eEF1A2-Positive Cases | Percentage Positive | Reference |

| Adenocarcinoma in situ (AIS) | 21 | 0 | 0% | [1][2] |

| Minimally Invasive Adenocarcinoma (MIA) | 10 | 1 | 10% | [1][2] |

| Invasive Adenocarcinoma | 144 | 39 | 27% | [1][2] |

| - Solid-type | 32 | 15 | 47% | [1][2] |

| - Other histological subtypes | 92 | 23 | 25% | [1][2] |

Table 1: eEF1A2 Expression in Different Histological Subtypes of Lung Adenocarcinoma. This table illustrates the increasing expression of eEF1A2 with the progression from pre-invasive to invasive lung adenocarcinoma, with the highest expression observed in the poorly differentiated solid-type adenocarcinoma.

| Parameter | Group | Value | p-value | Reference |

| Gene Expression (mRNA) | Lung Cancer Brain Metastasis vs. Primary Lung Cancer | Significantly Upregulated | < 0.05 | [3] |

| Protein Expression | Lung Cancer Brain Metastasis vs. Primary Lung Cancer | Elevated | Not specified | [3] |

| Survival Analysis | High eEF1A2 Expression | Poor Prognosis (HR = 1.53) | < 0.001 | [3] |

| Gene Amplification (qPCR) | eEF1A2-positive tumors | 2 out of 5 cases showed amplification | Not applicable | [1][2] |

Table 2: Association of eEF1A2 with Lung Cancer Progression and Prognosis. This table summarizes data linking elevated eEF1A2 expression to brain metastasis and decreased survival in lung cancer patients. It also indicates that gene amplification is one of the mechanisms for eEF1A2 overexpression.

Key Signaling Pathways Involving eEF1A2 in Lung Carcinoma

eEF1A2 exerts its oncogenic functions in lung carcinoma by modulating critical signaling pathways that control cell growth, survival, and metastasis.

TGF-beta/SMAD Signaling Pathway

eEF1A2 has been shown to interact with HSP90AB1 to promote lung adenocarcinoma metastasis by enhancing the TGF-beta/SMAD signaling pathway. This pathway is crucial for inducing epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.

Caption: eEF1A2 enhances TGF-beta/SMAD signaling to promote metastasis.

BCL10/NFκB Signaling Pathway